molecular formula C8H12ClN3 B12280116 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride

2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride

Cat. No.: B12280116
M. Wt: 185.65 g/mol
InChI Key: UTLPSNQMPAZFGR-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is a heterocyclic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and material science. The compound’s structure consists of a pyrido[3,4-d]pyrimidine core with a methyl group at the 2-position and a hydrochloride salt form, enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization under acidic conditions. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is unique due to its specific substitution pattern and hydrochloride salt form, which enhance its solubility and stability. This makes it particularly suitable for applications in medicinal chemistry and industrial processes where solubility and stability are crucial .

Properties

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride

InChI

InChI=1S/C8H11N3.ClH/c1-6-10-4-7-2-3-9-5-8(7)11-6;/h4,9H,2-3,5H2,1H3;1H

InChI Key

UTLPSNQMPAZFGR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2CCNCC2=N1.Cl

Origin of Product

United States

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